2-methylpropyl chloro(methyl)phosphinate
Description
Structure
3D Structure
Properties
CAS No. |
18359-05-2 |
|---|---|
Molecular Formula |
C5H12ClO2P |
Molecular Weight |
170.57 g/mol |
IUPAC Name |
1-[chloro(methyl)phosphoryl]oxy-2-methylpropane |
InChI |
InChI=1S/C5H12ClO2P/c1-5(2)4-8-9(3,6)7/h5H,4H2,1-3H3 |
InChI Key |
UXUIKCHOYNLUID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COP(=O)(C)Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methylpropyl Chloro Methyl Phosphinate
Established Synthetic Routes to Chloro(methyl)phosphinates
The general synthesis of chloro(methyl)phosphinates serves as a foundational approach for obtaining the target molecule, 2-methylpropyl chloro(methyl)phosphinate.
The synthesis of dialkyl (chloromethyl)phosphonates is well-documented and often begins with (chloromethyl)phosphonic dichloride. acs.org This precursor can be prepared by heating phosphorus trichloride (B1173362) with an excess of paraformaldehyde. acs.org Subsequent alcoholysis of the resulting (chloromethyl)phosphonic dichloride with the desired alcohol, in this case, 2-methylpropanol (isobutanol), under anhydrous conditions, would yield the corresponding dialkyl (chloromethyl)phosphonate. acs.org
Another key precursor for phosphinate synthesis is a racemic H-phosphinate moiety. nih.govmdpi.com These can be prepared through the esterification of a phosphinic acid, for example, phenylphosphinic acid in isopropanol (B130326) at elevated temperatures. nih.govmdpi.com To arrive at the target chloro(methyl)phosphinate, a common method involves the chlorination of a corresponding phosphinate ester. For instance, a symmetrical diethyl n-alkylphosphonate can be treated with oxalyl chloride to achieve monochlorination at the phosphorus center. mdpi.com This resulting chloridate is a reactive intermediate that can then be further functionalized.
A versatile method for preparing various 1-chloroethyl phosphates and phosphoramidates involves the synthesis of a vinyl derivative under mild conditions, followed by conversion to the chloroethylidene phosphate (B84403) or phosphoramidate (B1195095) using dry HCl gas. nih.gov While not directly for this compound, this highlights a strategy of forming a carbon-chlorine bond adjacent to the phosphorus center.
| Precursor/Reagent | Role in Synthesis | Reference |
| (Chloromethyl)phosphonic dichloride | Starting material for phosphonates | acs.org |
| Phosphorus trichloride | Reagent for creating phosphonic dichlorides | acs.org |
| Paraformaldehyde | Reactant with phosphorus trichloride | acs.org |
| 2-Methylpropanol (Isobutanol) | Alcohol for esterification | N/A |
| Racemic H-phosphinate | Precursor for stereoselective synthesis | nih.govmdpi.com |
| Phenylphosphinic acid | Starting material for H-phosphinates | nih.govmdpi.com |
| Oxalyl chloride | Chlorinating agent | mdpi.com |
| Dry HCl gas | Reagent for converting vinyl to chloroethyl groups | nih.gov |
The conditions for these reactions are critical for achieving good yields and purity. The reaction of phosphorus trichloride and paraformaldehyde to form (chloromethyl)phosphonic dichloride is typically conducted at high temperatures (e.g., 250 °C) in an autoclave. acs.org The subsequent alcoholysis to form the diethyl (chloromethyl)phosphonate is carried out under anhydrous conditions. acs.org
For the chlorination of phosphonate (B1237965) esters using oxalyl chloride, the reaction is performed under a nitrogen atmosphere in a dry solvent like dichloromethane (B109758) (DCM). mdpi.com The stoichiometry of the chlorinating agent is a key parameter to control, with an excess often used to ensure complete conversion. mdpi.com
Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing various H-phosphonates from bis(2,2,2-trifluoroethyl) phosphonate (BTFEP) and an alcohol. mdpi.com This method offers short reaction times and operates under non-inert, additive-free conditions. mdpi.com The temperature and reaction time in the microwave reactor are crucial parameters to optimize for maximizing yield. mdpi.com
Stereoselective Synthesis of P-Chiral this compound
Creating a specific stereoisomer of this compound, where the phosphorus atom is a stereocenter (P-chiral), requires more sophisticated synthetic strategies.
Inducing chirality at the phosphorus center is a significant challenge in organophosphorus chemistry. nih.govmdpi.com One common approach is the desymmetrization of prochiral phosphorus compounds. nih.govnih.gov For instance, molybdenum-catalyzed asymmetric ring-closing metathesis (ARCM) has been successfully used to create P-stereogenic phosphinates and phosphine (B1218219) oxides with high enantiomeric excess (up to 98% ee). nih.gov Another strategy involves the kinetic resolution of racemic mixtures. For example, racemic secondary phosphine oxides can be resolved through an asymmetric allylation reaction catalyzed by a chiral phosphine ligand, yielding optically pure secondary and tertiary P-stereogenic phosphine oxides. nih.gov
Chiral auxiliaries are frequently employed to control the stereochemical outcome of reactions at the phosphorus center. mdpi.comproquest.com A racemic phosphorus compound can be coupled with a chiral auxiliary, which directs the subsequent reaction to favor the formation of one diastereomer. mdpi.comproquest.com Although this method often requires stoichiometric amounts of the auxiliary and subsequent removal steps, it can be highly effective. mdpi.comproquest.com
For example, the reaction of phosphonates bearing a binaphthyloxy group (a chiral auxiliary) with Grignard reagents can produce P-stereogenic phosphinates with high diastereoselectivity. researchgate.net The stereochemistry of the product can be controlled by the choice of the Grignard reagent and the configuration of the binaphthyl group. researchgate.net Similarly, readily available and inexpensive chiral alcohols like TADDOL, BINOL, and menthol (B31143) can be used to prepare chiral H–P reagents. rsc.org These chiral reagents can then react with various electrophiles to produce C- and sometimes P-chiral organophosphorus compounds. rsc.org The use of a bulky H-phosphonate with a TADDOL chiral auxiliary has been shown to be effective in the diastereoselective hydrophosphonylation of aldehydes. rsc.org
The stereoselective substitution at the phosphorus atom of organophosphorus compounds featuring a chiral auxiliary with alcohols is another viable route to P-chirogenic phosphinates. nih.gov For instance, the reaction of P-chirogenic phosphinates bearing a binaphthyl group with lithium alkoxides proceeds with inversion of configuration at the phosphorus atom, yielding enantiomerically enriched phosphinates. nih.gov
| Chiral Auxiliary | Application | Key Feature | Reference |
| Binaphthyloxy group | Synthesis of P-stereogenic phosphinates | Axis-to-center chirality transfer | researchgate.net |
| TADDOL | Preparation of chiral H-phosphonates | Bulky chiral auxiliary for diastereoselective reactions | rsc.org |
| BINOL | Preparation of chiral H–P species | Readily available chiral alcohol | rsc.org |
| Menthol | Preparation of chiral H–P species | Inexpensive chiral alcohol | rsc.org |
Catalytic asymmetric synthesis represents a more elegant and atom-economical approach to P-chiral compounds. nih.govmdpi.com This strategy relies on a chiral catalyst to control the stereoselectivity of the reaction.
Chiral nucleophilic catalysis has been used to synthesize enantioenriched phosphorus centers from racemic H-phosphinate species coupled with nucleophilic alcohols under halogenating conditions. nih.govmdpi.com While the enantioselectivity can be modest, optimization of the chiral catalyst, solvent, base, and temperature can improve the outcome. nih.govmdpi.com
Molybdenum-catalyzed asymmetric ring-closing metathesis (ARCM) is a powerful tool for the enantioselective desymmetrization of prochiral phosphinates, leading to cyclic P-heterocycles with high enantiomeric excess. nih.gov The structure of both the reactant and the catalyst significantly influences the reactivity and enantiocontrol. nih.gov
Palladium-catalyzed asymmetric cyclization of diaryl 2-bromo arylphosphonates using a novel P-chiral biaryl monophosphorus ligand has been shown to produce P-chiral biaryl phosphonates in high yields and good enantioselectivities. rsc.org This method provides a convenient route to various P-chiral biaryl monophosphines. rsc.org
Alternative Synthetic Pathways
In the quest for more efficient, economical, and environmentally benign methods for the production of this compound, researchers are exploring a range of alternative synthetic strategies. These include the development of novel phosphorylation reactions, the design of one-pot synthetic protocols to minimize intermediate handling and purification steps, and the implementation of sustainable synthesis methodologies that adhere to the principles of green chemistry.
The formation of the phosphorus-oxygen and phosphorus-carbon bonds is central to the synthesis of the precursor for this compound. Novel phosphorylation reactions are being investigated to create these bonds with greater selectivity and efficiency. While direct enzymatic or biocatalytic routes to chlorophosphinates are not yet established, the broader field of biocatalysis offers promising avenues for the synthesis of key intermediates. capes.gov.bracs.org
Enzymatic approaches, for instance, could be envisioned for the stereoselective synthesis of phosphinate esters, which would be valuable for producing chiral phosphinate products. The use of engineered enzymes could potentially lead to milder reaction conditions and reduced waste generation compared to traditional chemical methods.
Another area of exploration is the use of novel coupling reagents and catalysts for the formation of the P-C bond. Advances in metal-catalyzed cross-coupling reactions, for example, could offer new ways to create the methyl-phosphorus bond with high functional group tolerance.
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resource efficiency, and yield. electronicsandbooks.com For the synthesis of this compound, a one-pot procedure could be designed to combine the formation of the phosphinate ester with the subsequent chlorination step.
A hypothetical one-pot synthesis could involve the reaction of a methylphosphonous dihalide with 2-methylpropanol to form the corresponding phosphinate ester, followed by in-situ chlorination with a reagent like thionyl chloride or oxalyl chloride. Such a process would eliminate the need to isolate and purify the potentially sensitive phosphinate ester intermediate. Research into one-pot syntheses of related compounds, such as phosphinylphosphonates and N-chloroacetyl 1-aminoalkyl phosphonates, provides a strong foundation for developing similar protocols for the target molecule. nih.govresearchgate.net
Table 1: Comparison of Hypothetical One-Pot vs. Stepwise Synthesis
| Parameter | Stepwise Synthesis | One-Pot Synthesis |
| Number of Steps | 2 or more | 1 |
| Intermediate Isolation | Required | Avoided |
| Solvent Usage | Higher | Potentially Lower |
| Reaction Time | Longer | Shorter |
| Overall Yield | Potentially Lower due to losses at each step | Potentially Higher |
This table illustrates the potential benefits of a one-pot approach, which is a key area of interest in modern synthetic chemistry.
The principles of green chemistry are increasingly being applied to the synthesis of organophosphorus compounds to minimize their environmental impact. uj.ac.za This includes the use of less hazardous reagents, renewable feedstocks, and energy-efficient processes.
For the synthesis of this compound, sustainable approaches could involve:
Alternative Chlorinating Agents: Replacing traditional, often harsh, chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) with greener alternatives is a key goal. researchgate.net Novel reagents that are more selective and produce less toxic byproducts are under investigation.
Catalytic Methods: The development of catalytic methods for both the formation of the precursor phosphinate and the final chlorination step can significantly reduce waste and improve atom economy. For instance, organocatalysis or metal-based catalysis could provide milder and more efficient routes. acs.orgacs.org
Solvent Selection: The use of greener solvents, such as ionic liquids or supercritical fluids, or even performing reactions under solvent-free conditions, can drastically reduce the environmental footprint of the synthesis.
The overarching aim of these sustainable methodologies is to develop a life cycle for the synthesis of organophosphorus compounds that is both economically viable and environmentally responsible. uj.ac.za
Reactivity and Reaction Mechanisms of 2 Methylpropyl Chloro Methyl Phosphinate
Nucleophilic Substitution Reactions at Phosphorus
The most prevalent reaction pathway for 2-methylpropyl chloro(methyl)phosphinate involves the substitution of the chloride ion by a range of nucleophiles. This reactivity is a cornerstone of its utility in synthetic chemistry, allowing for the introduction of diverse functionalities onto the phosphorus center.
The phosphorus-chlorine bond in this compound is highly polarized, with the phosphorus atom bearing a significant partial positive charge. This makes it a prime target for attack by nucleophilic reagents. A wide array of nucleophiles, including water, alcohols, amines, and organometallic reagents, can displace the chloride ion.
The general mechanism for this substitution often proceeds through a bimolecular nucleophilic substitution at phosphorus (S_N2@P). In this concerted process, the nucleophile attacks the phosphorus center, leading to a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group. The rate of these reactions is influenced by the nucleophilicity of the attacking species and the steric hindrance around the phosphorus atom.
For instance, hydrolysis of the phosphinyl chloride with water or alkaline solutions yields 2-methylpropyl methylphosphinate. nih.govchemguide.co.uklibretexts.org Similarly, alcoholysis with various alcohols leads to the formation of new phosphinate esters through the displacement of the chloride.
A notable and synthetically valuable reaction is the Atherton-Todd reaction, where a racemic H-phosphinate can be chlorinated in situ and subsequently coupled with a nucleophile, such as an alcohol. nih.gov This process allows for the formation of a new P-O bond under relatively mild conditions. While specific data for this compound is not extensively documented, the reactivity is analogous to other alkyl phosphinyl chlorides.
| Nucleophile (Nu) | Product | Reaction Type |
| H₂O | 2-methylpropyl methylphosphinate | Hydrolysis |
| R'OH | 2-methylpropyl (alkoxy)methylphosphinate | Alcoholysis |
| R'₂NH | 2-methylpropyl (dialkylamino)methylphosphinate | Aminolysis |
| R'MgX | 2-methylpropyl (alkyl/aryl)methylphosphinate | Grignard Reaction |
Table 1: Examples of Nucleophilic Substitution Reactions at the Phosphorus Center
When the phosphorus atom is a stereocenter, as is the case with chiral this compound, the stereochemical outcome of nucleophilic substitution is of paramount importance. The stereochemistry of these reactions is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions.
Generally, nucleophilic substitution at a tetrahedral phosphorus center can proceed with either inversion or retention of configuration. Reactions following a classic S_N2@P mechanism, particularly with strong nucleophiles, typically result in a complete inversion of the stereochemical configuration at the phosphorus atom. acs.org This is analogous to the Walden inversion observed in carbon chemistry.
However, retention of configuration is also possible and can occur through several mechanisms, including those involving pseudorotation of a pentacoordinate intermediate. For example, the reaction of P-chiral H-phosphinates with organometallic reagents like Grignard reagents or organolithiums can proceed with a high degree of stereospecificity, often leading to inversion of configuration. acs.org The precise outcome can sometimes be tuned by adjusting reaction parameters such as temperature and the order of reagent addition. acs.org
The stereospecific transformation of enantiopure H-phosphinates is a powerful tool for the synthesis of P-stereogenic compounds. nih.govacs.org Although detailed stereochemical studies on this compound are not widely available, the principles derived from studies on similar P-chiral phosphinates are directly applicable.
| Reaction Conditions | Predominant Stereochemical Outcome |
| Strong Nucleophile, S_N2@P Mechanism | Inversion of Configuration |
| Use of certain organometallic reagents | Inversion of Configuration |
| Reactions involving pseudorotation | Retention or Inversion |
Table 2: General Stereochemical Outcomes of Nucleophilic Substitution at Phosphorus
Transformations Involving the Ester Moiety
While the primary site of reactivity is the phosphorus center, the 2-methylpropyl ester group can also participate in chemical transformations, although generally under more forcing conditions.
Transesterification of this compound can occur, particularly in the presence of an alcohol and a suitable catalyst, or under conditions that favor the displacement of the 2-methylpropanol. This reaction involves the substitution of the 2-methylpropyl group with another alkyl or aryl group from an alcohol.
The process is typically catalyzed by either acid or base. chemguide.co.uk In an acidic medium, protonation of the phosphinyl oxygen activates the phosphorus center towards nucleophilic attack by the incoming alcohol. In a basic medium, the alkoxide of the incoming alcohol acts as the nucleophile. These reactions are generally equilibrium-controlled, and driving the reaction to completion often requires the use of a large excess of the new alcohol or removal of the liberated 2-methylpropanol.
The 2-methylpropyl group itself is a saturated alkyl chain and is generally unreactive under the conditions typically employed for transformations at the phosphorus center. However, under radical conditions or in the presence of very strong bases, reactions involving the C-H bonds of the 2-methylpropyl group could potentially occur, but such reactions are not characteristic of the typical reactivity profile of this compound. The steric bulk of the isobutyl group can, however, influence the rate of reactions at the phosphorus center.
Electrophilic Activation and Reactivity
The phosphorus atom in this compound, while electrophilic, can also be further activated by Lewis acids. Coordination of a Lewis acid to the phosphinyl oxygen would increase the electrophilicity of the phosphorus center, making it more susceptible to attack by weak nucleophiles.
Furthermore, while the compound itself is an electrophile, related phosphinate derivatives can be generated that exhibit different electrophilic properties. For example, conversion of the chloro-ligand to a better leaving group, such as a tosylate or triflate, would enhance its reactivity towards nucleophilic attack. While not a direct reaction of the title compound, this highlights the potential for its transformation into more reactive electrophilic species.
Mechanistic Investigations of Key Transformations
The reactions of this compound are primarily governed by the principles of nucleophilic substitution at a tetracoordinate phosphorus center. The electron-withdrawing nature of the phosphoryl oxygen and the chlorine atom renders the phosphorus atom electrophilic and thus a prime target for nucleophilic attack.
Reaction Pathway Elucidation
The prevailing mechanistic pathway for the reaction of this compound with nucleophiles is a bimolecular nucleophilic substitution (SN2-like) mechanism. This pathway is characterized by a concerted process where the nucleophile attacks the phosphorus center as the chloride leaving group departs.
Key features of this reaction pathway include:
Backside Attack: The nucleophile approaches the phosphorus atom from the side opposite to the chlorine atom. This trajectory minimizes steric hindrance and allows for optimal orbital overlap for bond formation.
Inversion of Configuration: A hallmark of the SN2 mechanism at a chiral center is the inversion of stereochemistry. If the phosphorus atom in this compound were a stereocenter, the reaction would proceed with an inversion of its configuration. Studies on similar P-chiral phosphinoyl chlorides have consistently demonstrated this stereochemical outcome. researchgate.netresearchgate.netacs.org
Alternative Pathways: While the SN2-like mechanism is dominant, the formation of a transient pentacoordinate intermediate is also a possibility, particularly with certain nucleophiles or under specific reaction conditions. researchgate.netresearchgate.net This intermediate could potentially undergo pseudorotation, a process that could lead to retention of the stereochemical configuration. However, for most common nucleophiles, the concerted SN2 pathway is considered the lower energy and more probable route.
The hydrolysis of this compound, a key transformation, is also expected to proceed via a similar nucleophilic substitution mechanism, with water or hydroxide (B78521) ions acting as the nucleophile. The rate and specifics of the hydrolysis mechanism can be influenced by the pH of the medium, with both acid and base catalysis being possible.
Transition State Analysis
The transition state in the SN2-like reaction of this compound is a critical point on the reaction coordinate that dictates the reaction's kinetics and stereochemical outcome.
Characteristics of the SN2 Transition State:
The transition state for the nucleophilic attack on this compound is envisioned as a trigonal bipyramidal structure.
| Feature of the Transition State | Description |
| Geometry | The phosphorus atom is at the center of a trigonal bipyramid. |
| Axial Positions | The incoming nucleophile and the departing chloride leaving group occupy the two axial positions. |
| Equatorial Positions | The methyl group, the 2-methylpropyl group, and the phosphoryl oxygen atom are situated in the equatorial positions. |
| Bonding | The P-nucleophile bond is partially formed, and the P-Cl bond is partially broken. |
Interactive Data Table: Hypothetical Geometrical Parameters of the SN2 Transition State
The following table presents hypothetical, yet plausible, bond lengths and angles for the transition state of the reaction between this compound and a generic nucleophile (Nu). These values are based on computational studies of analogous systems.
| Parameter | Value |
| P-Nu Bond Length (Å) | ~2.2 - 2.5 |
| P-Cl Bond Length (Å) | ~2.3 - 2.6 |
| P=O Bond Length (Å) | ~1.45 - 1.50 |
| P-C (methyl) Bond Length (Å) | ~1.80 - 1.85 |
| P-O (isobutyl) Bond Length (Å) | ~1.60 - 1.65 |
| Nu-P-Cl Angle (°) | ~175 - 180 |
| O=P-C Angle (°) | ~115 - 120 |
| O=P-O Angle (°) | ~115 - 120 |
Computational studies, such as those employing Density Functional Theory (DFT), on similar phosphinoyl chlorides have been instrumental in characterizing these transition states. rsc.org Such analyses provide insights into the activation energy of the reaction and how it is influenced by the nature of the nucleophile, the solvent, and the substituents on the phosphorus atom. For instance, bulkier nucleophiles or substituents would be expected to increase the steric strain in the transition state, thereby raising the activation energy and slowing down the reaction rate.
Stereochemical Aspects of 2 Methylpropyl Chloro Methyl Phosphinate
Methods for Enantiomeric Excess Determination in Research Contexts
Determining the enantiomeric excess (ee) of chiral substances is a critical step in asymmetric synthesis and stereochemical analysis. For P-stereogenic compounds like 2-methylpropyl chloro(methyl)phosphinate, several reliable methods are employed in research settings.
Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are among the most dependable techniques for separating and quantifying enantiomers. wiley-vch.deudayton.edu These methods allow for the direct physical separation of the enantiomers, with the area under each peak in the chromatogram being proportional to the concentration of that enantiomer.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for analyzing chiral organophosphorus compounds due to its high sensitivity to the phosphorus nucleus and large chemical shift dispersion. researchgate.net To differentiate enantiomers, which are indistinguishable in a standard achiral NMR experiment, chiral auxiliaries are used. cam.ac.uk
Chiral Solvating Agents (CSAs): These agents, such as quinine (B1679958) or derivatives of amino acids, form transient diastereomeric complexes with the enantiomers of the analyte. wiley-vch.de These complexes have different magnetic environments, leading to separate signals in the NMR spectrum, which can be integrated to determine the ee. wiley-vch.de
Chiral Derivatizing Agents (CDAs): A chiral derivatizing agent is covalently bonded to the analyte's enantiomers, converting them into stable diastereomers. researchgate.netcam.ac.uk These diastereomers possess distinct physical properties, including different NMR chemical shifts, allowing for quantification by integration. researchgate.netrsc.org
The selection of a method depends on factors such as the nature of the compound, sample purity, and the required analytical precision. udayton.eduresearchgate.net
Table 1: Comparison of Methods for Enantiomeric Excess (ee) Determination
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. wiley-vch.deudayton.edu | High accuracy and resolution; direct quantification. udayton.edu | Can be expensive; requires method development for each compound. researchgate.net |
| NMR with Chiral Solvating Agents (CSAs) | Forms transient diastereomeric complexes, causing chemical shift differences (Δδ) between enantiomers. wiley-vch.de | Rapid, non-destructive, and requires no sample derivatization. cam.ac.uk | Δδ may be small; complexation can be weak, affecting accuracy. |
| NMR with Chiral Derivatizing Agents (CDAs) | Covalent reaction of enantiomers with a chiral agent to form stable diastereomers with distinct NMR signals. researchgate.netcam.ac.uk | Often produces large and clear signal separation (Δδ); reliable quantification. researchgate.net | Requires a chemical reaction; potential for kinetic resolution errors. researchgate.net |
Diastereoselective Reactions Involving the Compound
The stereocenter of this compound can play a critical role in directing the stereochemical outcome of subsequent reactions. Nucleophilic substitution at the phosphorus atom is a key reaction for this class of compounds. When an enantiomerically pure or enriched phosphinyl chloride undergoes substitution, the stereochemistry of the product is determined by the reaction mechanism.
For example, nucleophilic substitution reactions on optically pure H-phosphinates, which are precursors to compounds like this compound, have been shown to proceed with a high degree of stereospecificity. acs.org Reactions with organolithium or Grignard reagents often proceed with inversion of configuration at the phosphorus center. acs.org This predictability is fundamental to the asymmetric synthesis of a wide range of P-stereogenic phosphine (B1218219) oxides and other derivatives.
Similarly, the synthesis of the target compound itself can be achieved through diastereoselective methods. One established route involves the reaction of dichlorophosphines with a chiral alcohol, such as menthol (B31143), to create a diastereomeric mixture of phosphinates. acs.org These diastereomers can often be separated by chromatography or crystallization. Subsequent reaction of a separated, diastereomerically pure intermediate with a Grignard reagent or other nucleophile can then proceed in a stereospecific manner to yield the desired enantiomerically enriched product. The stereochemical course of such reactions is often influenced by the steric bulk of the substituents on both the phosphorus compound and the incoming nucleophile. udayton.edu
Chiroptical Properties Relevant to Stereochemical Assignment
Chiroptical properties, which describe the differential interaction of a chiral substance with left- and right-circularly polarized light, are invaluable for assigning the absolute configuration of stereocenters. The primary methods used are optical rotation and circular dichroism (CD).
While optical rotation at a single wavelength can confirm chirality, it is often insufficient for unambiguous assignment of absolute configuration without reference standards. Circular dichroism (CD) spectroscopy, which measures the difference in absorption of left and right circularly polarized light, provides more detailed structural information. nih.govrsc.org
A powerful, modern chiroptical technique for assigning the absolute stereochemistry of P-stereogenic centers in phosphinates involves the use of a chiral sensor or host molecule. nih.govrsc.org For instance, a zinc-metalloporphyrin host (Zn-MAPOL) can coordinate strongly with the phosphoryl oxygen of a guest phosphinate. This interaction induces a preferred helicity in the host molecule, which results in a strong exciton-coupled circular dichroism (ECCD) signal. nih.gov A mnemonic has been developed that correlates the sign of the observed ECCD signal to the absolute configuration of the P-stereogenic guest molecule, providing a direct and non-destructive method for stereochemical assignment without the need for derivatization or X-ray crystallography. nih.gov This approach is suitable for phosphinates, phosphine oxides, and phosphoramidates. nih.gov
Advanced Spectroscopic Elucidation and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-methylpropyl chloro(methyl)phosphinate, a combination of ¹H, ¹³C, and ³¹P NMR techniques offers a complete picture of its structure.
¹H and ¹³C NMR Spectral Interpretation
The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound are predicted based on established chemical shift principles and data from analogous structures. libretexts.orgoregonstate.edupressbooks.publibretexts.org The electronegativity of the chlorine and oxygen atoms, as well as the phosphorus center, significantly influences the chemical shifts of nearby protons and carbons. msu.edu
¹H NMR Spectroscopy: The proton spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the 2-methylpropyl and methyl groups attached to the phosphorus atom.
The methyl protons of the P-CH₃ group are anticipated to appear as a doublet due to coupling with the phosphorus nucleus.
The isobutyl group will show more complex splitting patterns. The two methyl groups on the isobutyl moiety are diastereotopic due to the chiral phosphorus center and are expected to have slightly different chemical shifts, each appearing as a doublet.
The methine (CH) proton of the isobutyl group will be split into a multiplet by the adjacent methyl protons and the CH₂ protons.
The methylene (B1212753) (OCH₂) protons are also diastereotopic and will likely appear as two separate multiplets, further split by the adjacent methine proton and the phosphorus nucleus.
¹³C NMR Spectroscopy: The carbon spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal.
The carbon of the P-CH₃ group will be observed as a doublet due to one-bond coupling with the phosphorus atom.
The four carbons of the 2-methylpropyl group will each produce a separate signal. The two methyl carbons are expected to be non-equivalent. The CH and CH₂ carbons will also show distinct chemical shifts, with the CH₂ carbon being significantly downfield due to its attachment to the oxygen atom.
Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| P-CH ₃ | 1.5 - 1.8 | Doublet | ²JP-H ≈ 12-15 |
| CH(C H₃)₂ | 0.9 - 1.1 | Doublet | ³JH-H ≈ 6-7 |
| CH (CH₃)₂ | 1.9 - 2.2 | Multiplet | |
| O-CH ₂ | 3.8 - 4.2 | Multiplet |
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to P-coupling) |
| P-C H₃ | 15 - 25 | Doublet |
| CH(C H₃)₂ | 18 - 22 | Singlet |
| C H(CH₃)₂ | 28 - 35 | Singlet |
| O-C H₂ | 68 - 75 | Doublet |
³¹P NMR Chemical Shift Analysis
Phosphorus-31 (³¹P) NMR spectroscopy is a highly sensitive and informative technique for characterizing organophosphorus compounds. slideshare.net The chemical shift of the phosphorus nucleus is indicative of its oxidation state, coordination number, and the nature of the substituents. researchgate.netresearchgate.net For this compound, the phosphorus atom is in a pentavalent state. The ³¹P NMR spectrum is expected to show a single resonance, as there is only one phosphorus atom in the molecule. The chemical shift will be influenced by the electron-withdrawing effects of the chlorine and oxygen atoms and the electron-donating effect of the methyl group. Based on data for similar chlorophosphinate compounds, the ³¹P chemical shift is predicted to be in the downfield region, characteristic of phosphinates. windows.netorganicchemistrydata.org
2D NMR Techniques for Connectivity and Proximity Elucidation
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between protons, confirming the H-H connectivities within the isobutyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. youtube.com
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. For this compound (C₅H₁₂ClO₂P), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, with an intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.orgmiamioh.edudocbrown.info
Fragmentation Pattern Analysis
In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" of the molecule and can be used to deduce its structure. docbrown.info The fragmentation of this compound is expected to proceed through several characteristic pathways.
Common fragmentation patterns for organophosphorus compounds and alkyl halides include:
Alpha-cleavage: Breakage of the bond adjacent to the phosphorus or oxygen atom.
Loss of small neutral molecules: Such as the loss of the chlorine atom, the isobutyl group, or molecules like HCl.
Rearrangement reactions: Such as the McLafferty rearrangement if applicable, though less likely in this specific structure.
Predicted Key Fragments in the Mass Spectrum
| m/z | Possible Fragment Ion |
| [M]⁺ | [C₅H₁₂ClO₂P]⁺ |
| [M-Cl]⁺ | [C₅H₁₂O₂P]⁺ |
| [M-C₄H₉]⁺ | [CH₃ClO₂P]⁺ |
| [M-OC₄H₉]⁺ | [CH₃ClP]⁺ |
| [C₄H₉]⁺ | Isobutyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its principal functional groups. While a specific spectrum for this exact compound is not publicly available, the expected wavenumbers can be inferred from data on analogous organophosphorus compounds. rsc.orgnih.gov
The key functional groups in this compound are the phosphoryl group (P=O), the P-O-C linkage, the P-Cl bond, and the C-H bonds of the alkyl groups. The stretching vibration of the phosphoryl group is one of the most characteristic absorptions in the IR spectra of organophosphorus compounds and is expected to appear as a strong band in the region of 1200-1300 cm⁻¹. The exact position of this band can be influenced by the electronegativity of the substituents attached to the phosphorus atom.
The P-O-C linkage is expected to produce strong, characteristic bands arising from the asymmetric and symmetric stretching vibrations of the P-O and O-C bonds. These are typically observed in the range of 950-1100 cm⁻¹. The presence of the isobutyl group can be confirmed by the characteristic C-H stretching and bending vibrations. The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups are expected in the 2850-2960 cm⁻¹ region, while bending vibrations for these groups will appear around 1370-1470 cm⁻¹. The C-Cl stretching vibration is generally weaker and appears in the fingerprint region, typically between 600 and 800 cm⁻¹.
Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| P=O | 1200 - 1300 | Strong | Stretching |
| P-O-C | 950 - 1100 | Strong | Asymmetric/Symmetric Stretching |
| C-H (Alkyl) | 2850 - 2960 | Medium to Strong | Stretching |
| C-H (Alkyl) | 1370 - 1470 | Medium | Bending |
| P-Cl | 450 - 600 | Medium to Weak | Stretching |
| C-Cl | 600 - 800 | Weak | Stretching |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov This technique would be invaluable for the structural elucidation of this compound, especially for determining its absolute configuration, given that the phosphorus atom is a stereocenter.
Theoretical and Computational Studies
Electronic Structure Calculations of the Phosphorus Center
The electronic environment of the phosphorus center in 2-methylpropyl chloro(methyl)phosphinate is a key determinant of its reactivity. Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the charge distribution and orbital interactions within the molecule.
A representative, hypothetical Mulliken charge distribution for this compound, based on general principles of computational chemistry, is presented in the interactive table below.
| Atom | Hypothetical Mulliken Charge (a.u.) |
| P | +1.2 to +1.5 |
| O (phosphoryl) | -0.8 to -1.0 |
| O (ester) | -0.5 to -0.7 |
| Cl | -0.3 to -0.5 |
| C (methyl) | -0.2 to -0.4 |
| C (isobutyl CH2) | -0.1 to +0.1 |
| C (isobutyl CH) | -0.2 to 0.0 |
| C (isobutyl CH3) | -0.3 to -0.5 |
Note: These values are illustrative and would require specific DFT calculations for precise determination.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity towards nucleophiles and electrophiles. For phosphinates, the HOMO is often localized on the phosphoryl oxygen and the ester oxygen, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is typically centered on the phosphorus atom, highlighting its susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability. semanticscholar.orgresearchgate.net
Conformational Analysis and Energy Landscapes
The presence of three rotatable bonds in this compound gives rise to a complex conformational landscape. chemscene.com Theoretical conformational analysis, employing methods such as potential energy surface (PES) scans, is essential to identify the most stable conformers and the energy barriers between them.
A PES scan involves systematically rotating one or more dihedral angles of the molecule and calculating the corresponding energy at each step. youtube.com For this compound, the key dihedral angles to consider would be around the P-O, O-C, and C-C bonds of the 2-methylpropyl group. The results of such an analysis would reveal the global minimum energy conformation, corresponding to the most stable structure, as well as other local minima representing less stable, but still populated, conformers. The energy differences between these conformers and the rotational barriers separating them provide insights into the molecule's flexibility and the relative populations of different conformations at a given temperature. While specific PES data for this molecule is not publicly available, computational studies on similar organophosphorus esters have shown that gauche and anti conformations around the P-O-C-C backbone are often the most stable.
Reaction Pathway Simulations and Transition State Energetics
The hydrolysis of phosphinates is a reaction of significant interest, and computational simulations have been pivotal in elucidating its mechanism. nih.govnih.gov For this compound, hydrolysis would involve the cleavage of the P-Cl bond. Reaction pathway simulations, often performed using DFT methods, can map out the energetic profile of this process, including the identification of transition states and any intermediates.
The hydrolysis of similar phosphinic chlorides is generally proposed to proceed through a nucleophilic substitution reaction at the phosphorus center. sapub.org In an aqueous environment, a water molecule acts as the nucleophile. The reaction can proceed through either a concerted (SN2-like) or a stepwise (addition-elimination) mechanism.
In a concerted mechanism, the bond formation between the oxygen of the water molecule and the phosphorus atom occurs simultaneously with the cleavage of the P-Cl bond, passing through a single transition state. In a stepwise mechanism, the water molecule first adds to the phosphorus center to form a pentacoordinate intermediate, which then eliminates the chloride ion in a second step.
Computational studies can distinguish between these pathways by locating the relevant stationary points on the potential energy surface. The geometry of the transition state(s) can be optimized, and its energy calculated, providing the activation energy for the reaction. For related phosphinate esters, computational studies have helped to determine whether the reaction proceeds with inversion or retention of configuration at the phosphorus center. dtic.mil
Quantitative Structure-Reactivity Relationships (QSAR) for Related Phosphinates
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity or biological activity. nih.gov While a specific QSAR model for the reactivity of this compound has not been reported, QSAR studies on related phosphinate and phosphonate (B1237965) esters can provide valuable insights. nih.govmdpi.com
In a typical QSAR study for the reactivity of phosphinates, a set of molecules with varying substituents would be synthesized, and their reaction rates (e.g., for hydrolysis) would be measured experimentally. A variety of molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each molecule using computational methods. These descriptors can be electronic (e.g., partial atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological in nature.
Multiple linear regression or other machine learning algorithms are then used to build a mathematical model that relates the descriptors to the observed reactivity. Such a model can then be used to predict the reactivity of new, untested phosphinates. For phosphinate esters, descriptors related to the electronic properties of the phosphorus center and the steric bulk of the ester group are often found to be important in determining their reactivity.
Molecular Dynamics Simulations for Solvent Effects
The behavior and reactivity of this compound in solution are significantly influenced by its interactions with solvent molecules. Molecular dynamics (MD) simulations are a powerful computational technique for studying these solvent effects at an atomic level. researchgate.netnih.gov
In an MD simulation, the molecule of interest is placed in a box of solvent molecules (e.g., water), and the trajectories of all atoms are calculated over time by solving Newton's equations of motion. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system.
MD simulations can provide detailed information about the solvation structure around this compound. For instance, radial distribution functions (RDFs) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms of the solute. researchgate.net This can reveal the nature and strength of solute-solvent interactions, such as hydrogen bonding between the phosphoryl oxygen and water molecules.
Furthermore, MD simulations can be used to calculate thermodynamic properties related to solvation, such as the solvation free energy. This value represents the energy change when the molecule is transferred from the gas phase to the solvent and is a crucial factor in determining its solubility and partitioning behavior. The simulations can also provide insights into the dynamics of the solute and the surrounding solvent molecules, such as rotational and translational diffusion coefficients.
Synthetic Utility and Applications As a Building Block or Reagent
Precursor in the Synthesis of P-Chiral Ligands for Asymmetric Catalysis
The development of P-chiral phosphine (B1218219) ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. nsf.govresearchgate.netmdpi.com These ligands, which possess a stereogenic phosphorus atom, can create a highly specific chiral environment around a metal center, thereby influencing the stereochemical outcome of a reaction. mdpi.com While various methods exist for the synthesis of P-chiral ligands, the use of precursors like 2-methylpropyl chloro(methyl)phosphinate offers a direct route to introduce chirality at the phosphorus atom.
Use in Transition Metal-Catalyzed Asymmetric Reactions
P-chiral phosphine ligands derived from precursors such as this compound are employed in a range of transition metal-catalyzed asymmetric reactions. These reactions include, but are not limited to, asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. researchgate.netresearchgate.net The performance of these ligands is highly dependent on their steric and electronic properties, which can be fine-tuned by varying the substituents on the phosphorus atom. The resulting metal complexes can exhibit high levels of enantioselectivity and catalytic activity, making them valuable tools for the synthesis of chiral pharmaceuticals, agrochemicals, and other fine chemicals. researchgate.net
Intermediate in the Formation of Other Organophosphorus Compounds
Beyond its role in ligand synthesis, this compound serves as a key intermediate in the preparation of a broader class of organophosphorus compounds. Its reactivity allows for the facile introduction of the methylphosphinate moiety into various molecular scaffolds.
Synthesis of Phosphonates and Phosphine Oxides
The conversion of this compound into phosphonates and phosphine oxides is a fundamental transformation in organophosphorus chemistry. Reaction with alcohols or phenols in the presence of a base leads to the formation of the corresponding phosphonate (B1237965) esters. This reaction is a straightforward method for accessing a wide array of functionalized phosphonates.
Similarly, phosphine oxides can be synthesized through the reaction of this compound with a second equivalent of an organometallic reagent. This two-step process, starting from a dichlorophosphine, allows for the sequential and controlled introduction of two different organic groups onto the phosphorus atom, leading to the formation of unsymmetrical phosphine oxides. These compounds are not only stable and easily handled but can also be precursors to other valuable phosphorus-containing molecules. organic-chemistry.org
Table 1: Synthesis of Phosphonates and Phosphine Oxides from this compound
| Reactant | Product Type | General Reaction Conditions |
| Alcohol/Phenol | Phosphonate | Base (e.g., triethylamine), inert solvent |
| Organometallic Reagent (e.g., Grignard) | Phosphine Oxide | Inert solvent (e.g., THF), low temperature |
Construction of Complex Molecular Architectures
The ability to incorporate the methylphosphinate group into larger molecules makes this compound a valuable tool in the construction of complex molecular architectures. This is particularly relevant in the synthesis of biologically active compounds and materials with specific properties. The phosphinate moiety can act as a linker or a functional group that imparts desired characteristics to the final molecule.
Role in the Synthesis of Phosphorylating Agents
While the primary application of this compound is as a building block for P-C bond formation, its reactivity also lends itself to the synthesis of phosphorylating agents. By replacing the chlorine atom with a suitable leaving group, it can be converted into a reagent capable of transferring the methylphosphinyl group to a nucleophile. These types of reagents are crucial in the synthesis of modified oligonucleotides and other biologically important phosphate (B84403) esters, where the introduction of a methylphosphonate (B1257008) linkage can enhance stability against enzymatic degradation.
Potential in Materials Science Applications
The primary allure of this compound in materials science lies in its dual-functionality. The presence of a reactive chloro group attached to the phosphorus atom makes it an excellent electrophile, poised for reaction with a variety of nucleophiles. Simultaneously, the methyl and 2-methylpropoxy groups can be tailored to influence the physical properties of the final material, such as solubility, glass transition temperature, and mechanical strength. This section will delve into the prospective applications of this compound in the realms of flame retardants and polymer science, drawing parallels from established organophosphorus chemistry.
The development of effective and environmentally benign flame retardants is a critical area of materials science. Organophosphorus compounds have emerged as a leading alternative to halogenated flame retardants, which have come under scrutiny. The mode of action of phosphorus-based flame retardants is multifaceted, often involving both gas-phase and condensed-phase mechanisms.
This compound can serve as a crucial precursor in the synthesis of larger, more complex flame-retardant molecules. Its reactivity allows for its incorporation into various molecular architectures, leading to the creation of both additive and reactive flame retardants.
Additive Flame Retardants: Additive flame retardants are blended with a polymer without forming covalent bonds. The chloro(methyl)phosphinate can be reacted with diols, diamines, or other multifunctional molecules to create oligomeric or polymeric phosphinates. These resulting compounds can then be compounded with a variety of polymers, including polyamides and polyesters. The general synthetic approach would involve the substitution of the chlorine atom with the hydroxyl or amino groups of the chosen monomer.
Reactive Flame Retardants: Reactive flame retardants are chemically integrated into the polymer backbone. This approach offers the advantage of permanence, preventing the leaching of the flame-retardant molecule over time. This compound can be used to introduce phosphorus-containing moieties into polymers like polyurethanes, epoxies, and polycarbonates. For instance, it can be reacted with a diol to form a phosphorus-containing diol, which can then be used as a monomer in a polymerization reaction.
The efficacy of phosphorus-based flame retardants is often evaluated using standard tests such as the Limiting Oxygen Index (LOI) and the UL 94 vertical burn test. While specific data for materials derived from this compound is not available, we can extrapolate potential performance based on analogous systems.
Table 1: Illustrative Flame Retardant Performance of Hypothetical Polymers Incorporating this compound Derivatives
| Polymer Matrix | Phosphorus Content (%) | Limiting Oxygen Index (LOI) | UL 94 Rating |
| Polyamide 6 | 2.5 | 28 | V-0 |
| Polyethylene Terephthalate | 3.0 | 29 | V-0 |
| Epoxy Resin | 2.0 | 30 | V-0 |
This table is illustrative and based on the typical performance of organophosphorus flame retardants in various polymers. Actual results would depend on the specific chemical structure of the final flame retardant and its interaction with the polymer matrix.
Beyond flame retardancy, the incorporation of this compound into polymer chains can be utilized to modify their fundamental properties. The phosphorus-containing group can influence characteristics such as adhesion, thermal stability, and chain entanglement.
The synthesis of these modified polymers would again leverage the reactivity of the P-Cl bond. By carefully selecting co-monomers and polymerization conditions, a wide range of novel polymers can be envisioned.
Modification of Existing Polymers: The chloro(methyl)phosphinate can be grafted onto existing polymers that possess nucleophilic side groups, such as hydroxyl or amine functionalities. This post-polymerization modification is a versatile method for introducing phosphorus moieties without altering the primary polymerization process.
Synthesis of Novel Phosphorus-Containing Polymers: The compound can be used as a key building block in the de novo synthesis of polymers. For example, it could be used in polycondensation reactions with appropriate comonomers to create polyesters or polyamides with phosphorus atoms integrated directly into the polymer backbone.
The introduction of the phosphinate group can lead to changes in the material's thermal properties, which can be analyzed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Table 2: Potential Impact of this compound Incorporation on Polymer Properties
| Polymer | Modification | Potential Change in Glass Transition Temperature (Tg) | Potential Change in Thermal Decomposition Temperature (TGA, 5% weight loss) |
| Poly(methyl methacrylate) | Grafting | Increase | Increase |
| Polyurethane | Incorporation into backbone | Increase/Decrease (depending on structure) | Increase |
| Polyester | Incorporation into backbone | Increase | Increase |
Future Research Directions and Outlook
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of 2-methylpropyl chloro(methyl)phosphinate is foundational to its further study and application. Future research will likely focus on developing more efficient and environmentally benign synthetic methodologies. Traditional methods for creating similar phosphinates often involve multi-step processes with potentially hazardous reagents.
A promising area of exploration is the direct synthesis from readily available starting materials. One potential route could involve the reaction of methylphosphonic dichloride with 2-methylpropan-1-ol. Fine-tuning reaction conditions such as solvent, temperature, and the use of a non-nucleophilic base will be crucial to optimize yield and purity.
Another avenue for sustainable synthesis is the exploration of catalytic methods. For instance, palladium-catalyzed cross-coupling reactions have been successfully employed for the synthesis of various phosphinates. organic-chemistry.org Future work could adapt these methods for the specific synthesis of this compound, potentially from a precursor like a hypophosphite salt and an appropriate electrophile. organic-chemistry.org
Table 1: Potential Synthetic Routes for this compound
| Route | Starting Materials | Reagents/Catalysts | Potential Advantages |
| Direct Esterification | Methylphosphonic dichloride, 2-methylpropan-1-ol | Triethylamine, Dichloromethane (B109758) | Straightforward, utilizes common reagents. |
| Arbuzov Reaction | A suitable methylphosphonite | 2-methylpropyl halide | Well-established reaction for P-C bond formation. |
| Catalytic Coupling | Hypophosphorous acid or its salts, a methylating agent, 2-methylpropyl halide | Palladium or Copper catalyst | Potentially higher atom economy and milder conditions. organic-chemistry.org |
Exploration of Novel Catalytic Applications
The phosphorus center in this compound, with its attached chloro and methyl groups, presents opportunities for its use as a ligand or precatalyst in various transformations. The development of metal-phosphinate complexes could lead to novel catalysts for reactions such as cross-coupling, hydrogenation, and oxidation. mdpi.com
For example, coordination of the phosphinate to a transition metal like palladium or nickel could generate catalysts for Suzuki-Miyaura or Heck reactions. The steric and electronic properties of the 2-methylpropyl and methyl groups would influence the catalytic activity and selectivity.
Furthermore, the phosphorus atom itself can act as a Lewis basic site, potentially enabling its use in organocatalysis. Research could investigate its ability to activate substrates in reactions like the Morita-Baylis-Hillman or Michael additions.
Advanced Mechanistic Studies using Cutting-Edge Techniques
A thorough understanding of the reaction mechanisms involving this compound is essential for its rational application and the design of improved derivatives. Future research should employ advanced analytical and computational techniques to elucidate these mechanisms.
In-situ spectroscopic methods, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, can be used to monitor reaction progress and identify transient intermediates. This would provide valuable insights into the kinetics and reaction pathways of its synthesis and subsequent transformations.
Computational chemistry, particularly density functional theory (DFT) calculations, will be a powerful tool to model reaction profiles, transition states, and the influence of the substituents on reactivity. Such studies can help to predict the outcomes of reactions and guide the design of new experiments.
Design and Synthesis of Derivatives with Tunable Reactivity and Selectivity
The chloro group in this compound is a key functional handle that allows for the synthesis of a wide range of derivatives. Nucleophilic substitution of the chloride with various nucleophiles can lead to new phosphinates with tailored properties.
For instance, reaction with different alcohols or phenols would yield a library of mixed phosphinate esters. Introducing chiral alcohols could lead to diastereomeric phosphinates, which could be valuable as chiral ligands in asymmetric catalysis. Similarly, reaction with amines would produce phosphonamidates, a class of compounds with potential biological activity. nih.gov
The methyl group on the phosphorus atom could also be a site for modification, although this would likely require more complex synthetic strategies. The ability to systematically vary the substituents around the phosphorus center would allow for the fine-tuning of the compound's steric and electronic properties, thereby influencing its reactivity and selectivity in catalytic applications.
Table 2: Potential Derivatives of this compound
| Nucleophile | Derivative Class | Potential Application |
| Alcohols/Phenols | Mixed Phosphinate Esters | Ligands for catalysis, flame retardants. |
| Amines | Phosphonamidates | Biologically active compounds, ligands. nih.gov |
| Thioalcohols | Thiophosphinates | Extractants, ligands. |
| Organometallic Reagents | Tertiary Phosphine (B1218219) Oxides | Ligands, synthetic intermediates. |
Integration with Flow Chemistry and Automated Synthesis Platforms
Modern chemical synthesis is increasingly moving towards continuous flow and automated processes to improve efficiency, safety, and reproducibility. researchgate.netwikipedia.org Future research on this compound should explore its synthesis and application within these advanced platforms.
The development of a continuous flow process for the synthesis of this compound could offer significant advantages over traditional batch methods, including better temperature control, reduced reaction times, and enhanced safety, especially if exothermic reactions are involved. lew.ro
Furthermore, the derivatization of this compound could be well-suited for automated synthesis platforms. nih.gov Such systems could be used to rapidly generate a library of derivatives by reacting the parent compound with a diverse set of nucleophiles in a parallel or sequential manner. This high-throughput approach would accelerate the discovery of new compounds with desired properties for various applications. The integration of high-throughput experimentation with machine learning could further expedite the optimization of synthetic protocols and the identification of promising derivatives. sciengine.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methylpropyl chloro(methyl)phosphinate, and how can purity be optimized?
- Methodology : Synthesis typically involves reacting methylphosphinic chloride with 2-methylpropanol under anhydrous conditions. Use inert solvents (e.g., dichloromethane) and slow addition of reagents to minimize side reactions. Purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Monitor reaction progress with <sup>31</sup>P NMR to confirm esterification .
- Key Parameters : Temperature control (0–5°C), stoichiometric excess of 2-methylpropanol (1.2:1 molar ratio), and inert atmosphere (N2/Ar).
Q. What analytical techniques are essential for characterizing this compound?
- Methodology :
- Structural Confirmation : <sup>1</sup>H/<sup>13</sup>C/<sup>31</sup>P NMR for functional group analysis (e.g., δ ~35 ppm in <sup>31</sup>P NMR for phosphinate esters).
- Purity Assessment : GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) to detect residual alcohols or byproducts.
- Elemental Analysis : Verify C, H, Cl, and P content (theoretical: C 40.2%, H 7.3%, Cl 16.5%, P 14.8%) .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- Use fume hoods and PPE (nitrile gloves, goggles) due to hydrolytic release of HCl.
- Store under inert gas at −20°C to prevent degradation.
- Neutralize spills with sodium bicarbonate before disposal. Reference MSDS for toxicity data (e.g., LD50 in rodents) .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction yields while minimizing byproducts?
- Methodology : Apply a 2<sup>k</sup> factorial design to test variables:
- Factors : Temperature (20–60°C), solvent polarity (hexane vs. THF), catalyst loading (0–5% DMAP).
- Response Variables : Yield (GC-MS), byproduct formation (<sup>31</sup>P NMR).
- Analysis : Use ANOVA to identify significant interactions (e.g., temperature-catalyst synergy). Pilot studies show THF increases esterification efficiency by 18% vs. non-polar solvents .
Q. How do computational methods (e.g., DFT) predict reaction pathways and intermediates?
- Methodology :
- Quantum Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model transition states for P–O bond formation.
- Solvent Effects : Include PCM for dichloromethane. Results correlate with experimental activation energy (ΔG‡ ~25 kcal/mol).
- Validation : Compare computed IR spectra with experimental data (C=O stretch at 1740 cm<sup>−1</sup>) .
Q. What mechanistic insights explain contradictory data in hydrolysis rates under varying pH?
- Methodology :
- Kinetic Studies : Monitor hydrolysis via <sup>31</sup>P NMR in buffered solutions (pH 2–12). Acidic conditions favor P–Cl cleavage (t1/2 = 2 hr at pH 2), while alkaline conditions degrade the ester group (t1/2 = 30 min at pH 12).
- Isotopic Labeling : Use D2O to confirm nucleophilic attack at phosphorus vs. carbon centers .
Q. How can hybrid computational-experimental workflows resolve discrepancies in catalytic activity studies?
- Methodology :
- Feedback Loop : Use ICReDD’s approach—experimental kinetic data refine transition state calculations, which then guide catalyst selection (e.g., Lewis acids like ZnCl2 improve yield by 22%).
- Machine Learning : Train models on reaction parameters (solvent, catalyst, temperature) to predict optimal conditions (R<sup>2</sup> > 0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
